molecular formula C6H8N4 B8644270 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL

3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL

Cat. No.: B8644270
M. Wt: 136.15 g/mol
InChI Key: HZURCZYYVNESLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is a chemical compound with a unique structure that includes an imidazole ring substituted with a cyanoethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL typically involves the reaction of imidazole with 2-bromoacetonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoacetonitrile, resulting in the formation of the cyanoethyl group on the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino-substituted imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
  • 2-Cyanoethylhydrazine
  • 3-aryl-1-(2-cyanoethyl)-4-formylpyrazoles

Comparison: 3-(4-AMINO-IMIDAZOL-1-YL)-PROPIONITRILE 2HCL is unique due to the presence of both a cyanoethyl group and an amino group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole has an additional ethyl and methyl group, which can influence its solubility and reactivity .

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

3-(4-aminoimidazol-1-yl)propanenitrile

InChI

InChI=1S/C6H8N4/c7-2-1-3-10-4-6(8)9-5-10/h4-5H,1,3,8H2

InChI Key

HZURCZYYVNESLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Cyanoethyl)-4-nitroimidazole (3.32 g, 20 mmol) was dissolved in methanol (100 ml), and platinum oxide (50 mg) was added to the solution. The mixture was stirred for 12 hours in a hydrogen atmosphere. The catalyst was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure. The residue was subjected to column chromatography on silica gel (chloroform:methanol=10:1 to 5:1) to obtain 2.31 g of the title compound (oil).
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

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